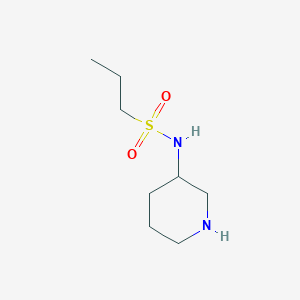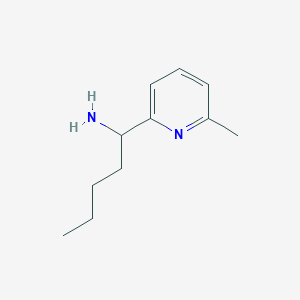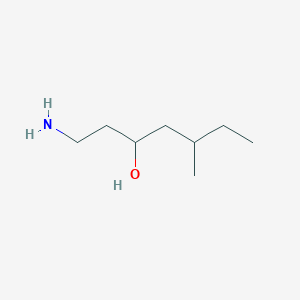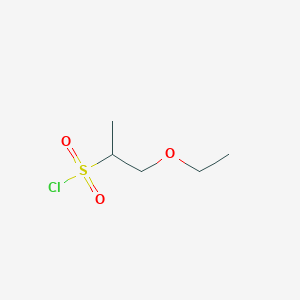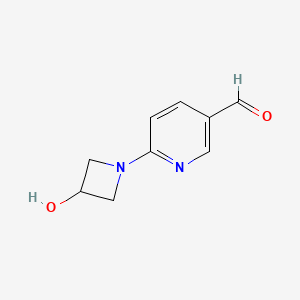
Benzyl(1-fluoro-2-methylpropan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(1-fluoro-2-methylpropan-2-yl)amine is an organic compound with the molecular formula C11H16FN It is a benzylamine derivative where the amine group is attached to a benzyl group and a fluorinated isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1-fluoro-2-methylpropan-2-yl)amine typically involves the reaction of benzylamine with 1-fluoro-2-methylpropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(1-fluoro-2-methylpropan-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Hydroxylated or alkoxylated derivatives
Wissenschaftliche Forschungsanwendungen
Benzyl(1-fluoro-2-methylpropan-2-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl(1-fluoro-2-methylpropan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated isopropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: A simpler analogue without the fluorinated isopropyl group.
1-Fluoro-2-methylpropan-2-ylamine: Lacks the benzyl group.
N-ethyl-N-methylethanamine: Another amine with different alkyl substituents
Uniqueness
Benzyl(1-fluoro-2-methylpropan-2-yl)amine is unique due to the presence of both a benzyl group and a fluorinated isopropyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
228547-65-7 |
|---|---|
Molekularformel |
C11H16FN |
Molekulargewicht |
181.25 g/mol |
IUPAC-Name |
N-benzyl-1-fluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
InChI-Schlüssel |
JGQYMJSAUXIUDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CF)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)

